4-(Azetidin-1-yl)-6-cyclopropylpyrimidine
Description
Properties
IUPAC Name |
4-(azetidin-1-yl)-6-cyclopropylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-4-13(5-1)10-6-9(8-2-3-8)11-7-12-10/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHKWWOYSYFFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=NC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .
Industrial Production Methods
Industrial production methods for 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-6-cyclopropylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Azetidin-1-yl)-6-cyclopropylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antitumor agent, it targets tubulin, a protein involved in cell division, leading to the disruption of microtubules and subsequent cell cycle arrest and apoptosis. The compound’s ability to interfere with viral entry processes is attributed to its interaction with viral envelope proteins, preventing the virus from entering host cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Effects on Reactivity and Bioactivity
Key Structural Analogs :
Physicochemical Properties :
- Lipophilicity : The cyclopropyl group in the target compound is less lipophilic than trifluoromethyl () but more so than methyl or piperidine.
- Solubility : Piperidine-containing analogs () may exhibit higher aqueous solubility due to their nitrogen lone pairs, whereas azetidine’s compact structure could reduce solubility.
Biological Activity
4-(Azetidin-1-yl)-6-cyclopropylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure : The compound is characterized by a pyrimidine ring substituted with an azetidine group and a cyclopropyl moiety. This unique structure is thought to contribute to its biological effects.
Synthesis : The synthesis of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives. Specific methodologies may include:
- Condensation Reactions : Combining appropriate azetidine and cyclopropyl derivatives with pyrimidine precursors.
- Catalytic Methods : Employing catalysts to enhance yield and selectivity during the synthesis process.
Biological Activity
The biological activity of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine has been investigated in various studies, highlighting several key areas:
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties , potentially through the inhibition of specific signaling pathways involved in cell proliferation. For instance, studies have shown:
- Mechanism of Action : It may inhibit the activity of kinases involved in cancer cell growth.
- Case Study : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
4-(Azetidin-1-yl)-6-cyclopropylpyrimidine has also been tested for its antimicrobial activity . Key findings include:
- Broad Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Case Study : A study showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
The mechanisms underlying the biological activities of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes critical for tumor growth.
- Receptor Modulation : It can modulate receptor activity related to inflammation and immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Growth inhibition of bacteria | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
Several case studies have been published focusing on the biological effects of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine:
- Study on Cancer Cell Lines : A comprehensive study evaluated the compound's effect on human cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimicrobial Testing : Another research effort assessed the compound against clinical isolates of bacteria, demonstrating effectiveness comparable to standard antibiotics.
Q & A
Q. What are the established synthetic routes for 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between cyclopropyl-substituted pyrimidine precursors and azetidine derivatives. Optimization can be achieved through computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, followed by iterative experimental adjustments in solvent polarity, temperature, and catalyst loading. For example, ICReDD’s hybrid computational-experimental workflow reduces trial-and-error by 40–60% . Reactor design principles, such as continuous-flow systems, may improve scalability and yield .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY) for structural confirmation, supplemented by X-ray crystallography for absolute stereochemistry. Physicochemical properties (e.g., logP, solubility) require HPLC-MS for purity assessment and shake-flask methods with UV-Vis spectroscopy for partition coefficients. Systematic error mitigation involves triplicate measurements and calibration against reference standards (e.g., USP guidelines) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Stability testing under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis is critical. Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent azetidine ring hydrolysis or cyclopropyl group oxidation. Degradation kinetics should be modeled using Arrhenius plots to predict shelf-life .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (MD) assess solvent effects and transition-state geometries. Integrate these with machine learning platforms (e.g., Chemprop) to prioritize reaction conditions, reducing experimental iterations by 50–70% .
Q. What experimental designs are optimal for resolving contradictory data in reaction yield or selectivity?
- Methodological Answer : Employ factorial design (e.g., 2³ full factorial) to isolate variables (catalyst loading, temperature, solvent). Use ANOVA to identify significant interactions. For discrepancies in selectivity, conduct kinetic isotope effect (KIE) studies or in-situ IR spectroscopy to detect intermediate species. Cross-validate with computational mechanistic studies to reconcile outliers .
Q. How can researchers systematically analyze and mitigate systematic errors in mass spectrometry data for this compound?
- Methodological Answer : Calibrate instruments using certified reference materials (CRMs) before analysis. Implement internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement. For systematic drift, use Shewhart control charts with ±3σ limits. Method validation should follow ICH Q2(R1) guidelines, including robustness testing across LC-MS parameters .
Q. What strategies are effective for elucidating the compound’s metabolic pathways in biological systems?
- Methodological Answer : Use radiolabeled (¹⁴C) analogs in hepatocyte incubation studies, followed by LC-radiodetection to identify phase I/II metabolites. Combine with high-resolution MS/MS (Orbitrap) for structural annotation. For in silico predictions, leverage software like Meteor (Lhasa Limited) to simulate biotransformations, prioritizing high-probability pathways for experimental validation .
Data Analysis and Theoretical Frameworks
Q. How can researchers reconcile discrepancies between computational predictions and experimental results in reaction mechanisms?
- Methodological Answer : Apply the "Computational Error Assessment Tool" (CHEM-CAT) to quantify uncertainties in DFT calculations (e.g., basis set incompleteness). Experimentally, use isotopic labeling (²H/¹³C) to trace atom pathways. For multi-step mechanisms, employ transient kinetics (stopped-flow UV-Vis) to detect short-lived intermediates. Cross-disciplinary workshops between theorists and experimentalists are critical for iterative refinement .
Q. What statistical frameworks are suitable for analyzing high-throughput screening data involving this compound?
- Methodological Answer : Use false discovery rate (FDR) correction (Benjamini-Hochberg) for multiplexed assays. Principal Component Analysis (PCA) reduces dimensionality in structure-activity relationship (SAR) studies. For dose-response curves, nonlinear regression (e.g., four-parameter logistic model) with bootstrapping quantifies EC₅₀ confidence intervals. Reproducibility is enhanced by open-source platforms like Knime for workflow standardization .
Safety and Compliance
Q. What safety protocols are essential for handling azetidine-containing compounds like 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine?
- Methodological Answer :
Conduct all reactions in a fume hood with blast shields, as azetidine is a volatile, toxic amine. Use PPE (nitrile gloves, goggles, flame-resistant lab coats) and maintain a 1% acetic acid trap for vapor neutralization. Emergency protocols must align with OSHA’s Hazardous Waste Operations standards, including spill containment with vermiculite and immediate decontamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
